molecular formula C9H16O B1582508 3,5,5-Trimethyl-2-cyclohexen-1-ol CAS No. 470-99-5

3,5,5-Trimethyl-2-cyclohexen-1-ol

Cat. No.: B1582508
CAS No.: 470-99-5
M. Wt: 140.22 g/mol
InChI Key: LDRWAWZXDDBHTG-UHFFFAOYSA-N
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Description

3,5,5-Trimethyl-2-cyclohexen-1-ol, also known as isophorol, is an organic compound with the molecular formula C₉H₁₆O. It is a cyclohexenol derivative characterized by a cyclohexene ring with a hydroxyl group (-OH) and three methyl groups (-CH₃) attached to the carbon atoms at positions 3 and 5. This compound is known for its versatility and is used in various scientific and industrial applications.

Synthetic Routes and Reaction Conditions:

  • Hydroformylation of Isophorone: One common synthetic route involves the hydroformylation of isophorone (3,5,5-trimethyl-1-cyclohexene) to produce this compound. This reaction typically uses a rhodium-based catalyst under high pressure and temperature conditions.

  • Hydrogenation of Isophorone Oxide: Another method involves the hydrogenation of isophorone oxide, which is obtained by the epoxidation of isophorone, followed by the reduction of the epoxide to the corresponding alcohol.

Industrial Production Methods: The industrial production of this compound is primarily achieved through the hydroformylation process due to its efficiency and scalability. The process involves the use of a rhodium catalyst, high-pressure hydrogen gas, and carbon monoxide gas to convert isophorone into the desired compound.

Types of Reactions:

  • Oxidation: this compound can be oxidized to form isophorone, which is a valuable intermediate in the production of various chemicals.

  • Reduction: The compound can undergo reduction reactions to produce other derivatives, such as isophorone oxide.

  • Substitution: It can participate in substitution reactions, where the hydroxyl group can be replaced with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.

  • Reduction: Typical reducing agents include hydrogen gas and metal catalysts like palladium or platinum.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed:

  • Isophorone: Produced by the oxidation of this compound.

  • Isophorone Oxide: Formed by the reduction of isophorone.

  • Other Derivatives: Various substituted derivatives can be synthesized through substitution reactions.

Biochemical Analysis

Biochemical Properties

3,5,5-Trimethyl-2-cyclohexen-1-ol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to undergo oxidation in the presence of palladium on activated charcoal under an ethylene atmosphere, yielding the corresponding carbonyl compound . This reaction highlights its potential involvement in oxidative biochemical pathways. Additionally, this compound interacts with various biomolecules, including enzymes that facilitate its conversion to other chemical forms. The nature of these interactions often involves the formation of transient complexes that enable the compound to participate in catalytic cycles.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to certain environmental factors such as light and heat . Long-term studies have shown that this compound can have sustained effects on cellular function, with changes in cellular processes being observed over extended periods of exposure. These effects are often dependent on the concentration and duration of exposure to the compound.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Low to moderate doses of the compound have been shown to elicit specific biochemical responses without causing significant toxicity. At high doses, this compound can induce toxic effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s impact on biochemical pathways becomes pronounced only above certain concentration levels.

Metabolic Pathways

This compound is involved in several metabolic pathways, including oxidative and reductive processes. Enzymes such as oxidoreductases play a crucial role in the metabolism of this compound, facilitating its conversion to various metabolites. These metabolic pathways often involve the participation of cofactors such as nicotinamide adenine dinucleotide (NADH) and flavin adenine dinucleotide (FADH2), which are essential for the redox reactions that drive the metabolism of this compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. The distribution of this compound is influenced by its physicochemical properties, such as its hydrophobicity, which affects its ability to interact with lipid membranes and binding proteins .

Subcellular Localization

The subcellular localization of this compound is determined by various targeting signals and post-translational modifications. These signals direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects. For instance, this compound may be targeted to the mitochondria, where it can participate in metabolic processes, or to the nucleus, where it can influence gene expression .

Scientific Research Applications

3,5,5-Trimethyl-2-cyclohexen-1-ol is widely used in scientific research due to its unique chemical properties. It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its applications include:

  • Chemistry: Used as a building block in organic synthesis.

  • Biology: Employed in the study of enzyme mechanisms and biochemical pathways.

  • Medicine: Utilized in the development of new drugs and therapeutic agents.

  • Industry: Applied in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3,5,5-trimethyl-2-cyclohexen-1-ol exerts its effects depends on the specific application. In organic synthesis, it typically undergoes electrophilic addition reactions, where the double bond in the cyclohexene ring reacts with electrophiles to form new compounds. The hydroxyl group can also participate in hydrogen bonding and other intermolecular interactions, influencing the reactivity and properties of the compound.

Molecular Targets and Pathways Involved:

  • Enzyme Catalysis: In biological systems, the compound may interact with enzymes, affecting their catalytic activity.

  • Signal Transduction: It can modulate signaling pathways by interacting with receptors or other cellular components.

Comparison with Similar Compounds

3,5,5-Trimethyl-2-cyclohexen-1-ol is structurally similar to other cyclohexenols and related compounds. Some of the similar compounds include:

  • Isophorone: The ketone derivative of this compound.

  • Cyclohexanol: A simpler cyclohexanol derivative without the methyl groups.

  • Cyclohexene: The unsaturated precursor to cyclohexanol derivatives.

Uniqueness: this compound is unique due to its combination of a hydroxyl group and methyl substituents on the cyclohexene ring, which provides distinct chemical reactivity and properties compared to its analogs.

Properties

IUPAC Name

3,5,5-trimethylcyclohex-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-7-4-8(10)6-9(2,3)5-7/h4,8,10H,5-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDRWAWZXDDBHTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(CC(C1)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6047072
Record name 3,5,5-Trimethyl-2-cyclohexen-1-ol
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Molecular Weight

140.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

470-99-5
Record name Isophorol
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Record name Isophorol
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Record name Isophorol
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Record name 2-Cyclohexen-1-ol, 3,5,5-trimethyl-
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Record name 3,5,5-Trimethyl-2-cyclohexen-1-ol
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Record name 3,5,5-trimethylcyclohex-2-en-1-ol
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Record name ISOPHOROL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 3,5,5-Trimethyl-2-cyclohexen-1-ol formation in the context of the research?

A1: This compound, alongside five other norisoprenoids, was identified as a product of β-carotene degradation in a model system designed to mimic sea buckthorn wine production []. This finding suggests that these compounds could contribute to the aroma profile of sea buckthorn wine, potentially influencing its sensory characteristics. Understanding the formation of these compounds can provide insights into managing and potentially optimizing the flavor profile of sea buckthorn wine during production.

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